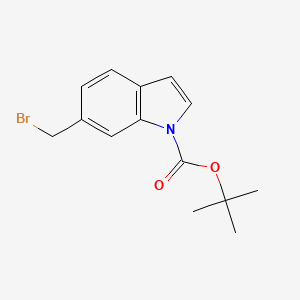

Propanal, 3-(3-bromophenoxy)-

Descripción general

Descripción

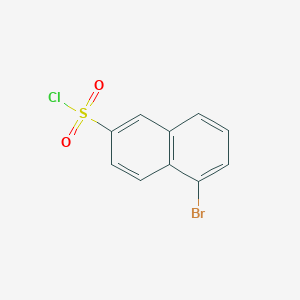

Propanal, 3-(3-bromophenoxy)-, is an organic compound classified as a halogenated aldehyde. It is a colorless liquid with a characteristic odor and is soluble in water and alcohol. It is used in a variety of applications, from pharmaceuticals to food preservatives. It has been used as a component in a variety of syntheses, such as the synthesis of 3-bromo-2-methyl-2-propanol, which is used in the manufacture of pharmaceuticals.

Aplicaciones Científicas De Investigación

Antioxidant and Enzyme Inhibition Properties

A series of novel bromophenols synthesized from benzoic acids and methoxylated bromophenols exhibited significant antioxidant activities. These compounds were evaluated using various bioanalytical assays and demonstrated powerful antioxidant activities compared to standard molecules like α-tocopherol and trolox. Additionally, these novel bromophenols were tested against metabolic enzymes including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), showing inhibitory actions with varying inhibition constants (Ki values) (Öztaşkın et al., 2017).

Marine Algae-Derived Compounds and Their Activities

Compounds isolated from the brown alga Leathesia nana, including dibenzyl bromophenols with diverse dimerization patterns, demonstrated selective cytotoxicity against various human cancer cell lines. This research highlights the potential of marine algae as a source for novel bromophenols with therapeutic applications (Xu et al., 2004).

Radical-Scavenging Activity of Marine Red Algae Derivatives

Novel bromophenols isolated from the marine red alga Polysiphonia urceolata were identified and exhibited significant DPPH radical-scavenging activity. These findings suggest the potential application of such compounds in food and pharmaceutical fields as natural antioxidants (Li et al., 2007).

Water Treatment and Environmental Concerns

The study on the oxidation of bromophenols during water treatment with potassium permanganate revealed the formation of brominated polymeric products, such as hydroxylated polybrominated diphenyl ethers, which could pose environmental and health concerns. This research underscores the importance of understanding the fate and reactivity of bromophenols in water treatment processes (Jiang et al., 2014).

Bromophenol Derivatives and Their Biological Activities

Several new bromophenol derivatives were identified from the red alga Rhodomela confervoides, exhibiting various biological activities including antioxidant and enzyme inhibitory properties. This research adds to the understanding of the diverse bioactive compounds that can be sourced from marine algae (Zhao et al., 2004).

Propiedades

IUPAC Name |

3-(3-bromophenoxy)propanal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO2/c10-8-3-1-4-9(7-8)12-6-2-5-11/h1,3-5,7H,2,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBEFFQPXHWLLSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)OCCC=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

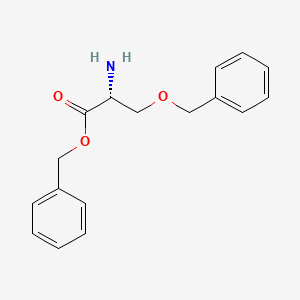

![(2R,4R)-4-(tert-butoxy)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B3096271.png)

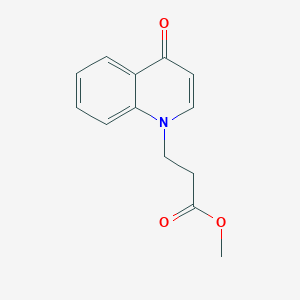

![Ethyl (2S)-2-amino-3-[(tert-butyldimethylsilyl)oxy]propanoate](/img/structure/B3096275.png)

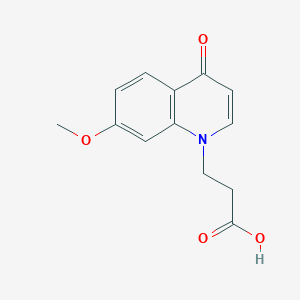

![4-Morpholino[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B3096286.png)